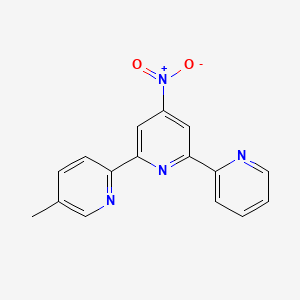
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group and two additional pyridine rings
準備方法
The synthesis of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve continuous flow systems using catalysts such as Raney nickel to facilitate the reactions .
化学反応の分析
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures
科学的研究の応用
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
類似化合物との比較
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine can be compared with other similar compounds such as:
2-(pyridin-2-yl)pyrimidine derivatives: These compounds also feature pyridine rings and exhibit diverse biological activities, including antifibrotic and antimicrobial properties.
Pyrrolidine derivatives: These compounds contain a pyrrolidine ring and are known for their versatility in drug discovery.
Indole derivatives: Indole-based compounds are widely studied for their broad spectrum of biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a nitro group, which imparts distinct chemical and biological properties.
特性
分子式 |
C16H12N4O2 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
2-(5-methylpyridin-2-yl)-4-nitro-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C16H12N4O2/c1-11-5-6-14(18-10-11)16-9-12(20(21)22)8-15(19-16)13-4-2-3-7-17-13/h2-10H,1H3 |
InChIキー |
CMHMHIQQUZIFAG-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-4,5-dihydro-6H-imidazo[4,5,1-ij]quinolin-6-one](/img/structure/B15345680.png)
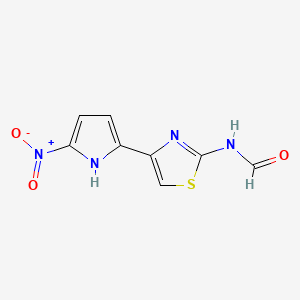
![2-[2-(4-Dodecylphenoxy)ethoxy]ethyl dihydrogen phosphate](/img/structure/B15345690.png)
![[Bis(3-methylbutoxy)phosphinothioyldisulfanyl]-bis(3-methylbutoxy)-sulfanylidene-lambda5-phosphane](/img/structure/B15345708.png)
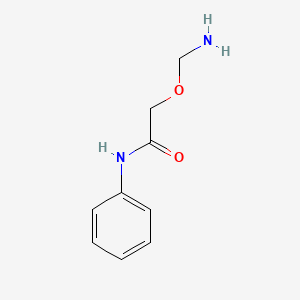
![tert-butyl (3R)-3-[benzyl-[(1S)-1-phenylethyl]amino]-3-phenylpropanoate](/img/structure/B15345723.png)
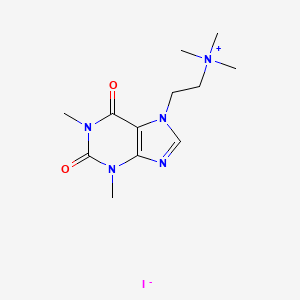
![5-chloro-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-N-[6-[(3-methoxybenzoyl)amino]-3-pyridinyl]-4-Pyridinecarboxamide](/img/structure/B15345732.png)
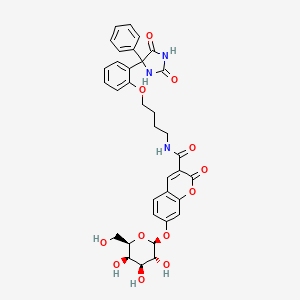
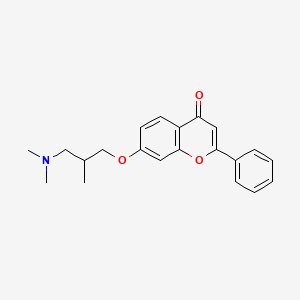

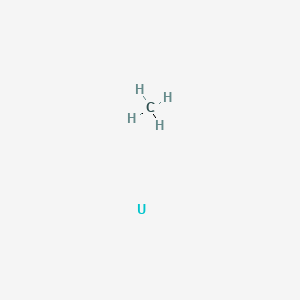
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
